N-Phenyliminodiacetic acid
Overview
Description
Synthesis Analysis
The synthesis of phenyliminodiacetic acid involves the reaction between phenylidene (a derivative of benzene) and chloroacetic acid, leading to the formation of the acid under specific conditions. This process demonstrates the compound's foundational chemistry, which is crucial for its applications in further chemical reactions and material science studies (Xin & Kai, 2002).
Molecular Structure Analysis
The molecular structure of phenyliminodiacetic acid has been determined through X-ray diffraction studies, revealing that it forms a two-dimensional network through hydrogen bonds linking zigzag chains. Each copper ion in the copper complex of phenyliminodiacetic acid is coordinated with three oxygen atoms and one nitrogen atom from the acid, plus an oxygen atom from water, forming a distorted tetragonal pyramid. This structural information is vital for understanding the compound's reactivity and potential for forming complexes (Xin & Kai, 2002).
Chemical Reactions and Properties
Phenyliminodiacetic acid participates in the formation of copper complexes, demonstrating its ability to act as a ligand. The structural characteristics of these complexes, such as the distorted tetragonal pyramid geometry around the copper ion, highlight the acid's role in coordination chemistry. These properties are essential for applications in catalysis and the synthesis of coordination compounds (Xin & Kai, 2002).
Scientific Research Applications
Dentin Bonding in Dentistry : N-Phenyliminodiacetic acid has been evaluated as a dual etchant/primer for dentin bonding, showing promise in simplifying bonding techniques and yielding strong adhesion to dentin (Schumacher et al., 1997).
Nanodiamond Functionalization : It has been used in the functionalization of detonation nanodiamonds (ND) for the selective capture of glycoproteins from protein mixtures, aiding proteomics research (Yeap et al., 2008).
Catalysis in Organic Chemistry : N-Methyliminodiacetic acid, a related compound, serves as a ligand in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enhancing efficiency and yield (Qi et al., 2015).
Crystal Structure Studies : The compound has been involved in synthesizing novel copper complexes, facilitating studies in crystallography and molecular structure (Xin & Kai, 2002).
Drug Discovery : N-Phenyliminodiacetic acid derivatives have been identified in studies exploring apoptosis inducers, with implications for cancer treatment and drug research (Cai et al., 2006).
Boronate Ester Synthesis : Research on reactions with phenylboronic acid led to the creation of stable bicyclic esters, contributing to organometallic chemistry (Mancilla et al., 1986).
Supramolecular Chemistry : N-Phenyliminodiacetic acid was used to develop a 2D layered supramolecular host system, showcasing its utility in supramolecular assembly and design (Imai et al., 2008).
Pharmaceutical Applications : Its derivatives have been synthesized for potential use in pharmaceuticals and as precursors in pyrimidine synthesis (Anenko et al., 2020).
Chelation Therapy and Environmental Applications : Related aminopolycarboxylates, like N-phenyliminodiacetic acid, are considered for replacing non-biodegradable chelating agents in various applications, including soil remediation and agriculture (Pinto et al., 2014).
Safety And Hazards
N-Phenyliminodiacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[N-(carboxymethyl)anilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(13)6-11(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBWTAGIANQVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150530 | |
Record name | N-Phenyliminodiacetic acid (anhydride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyliminodiacetic acid | |
CAS RN |
1137-73-1 | |
Record name | N-Phenyliminodiacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyliminodiacetic acid (anhydride) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1137-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenyliminodiacetic acid (anhydride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(Phenylimino)diacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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